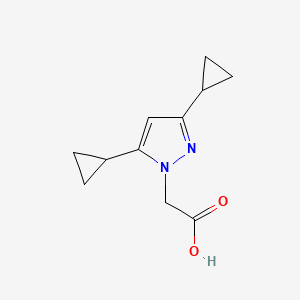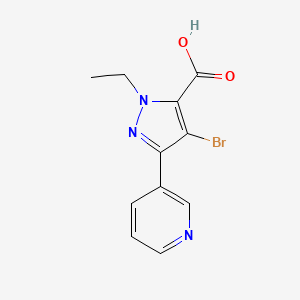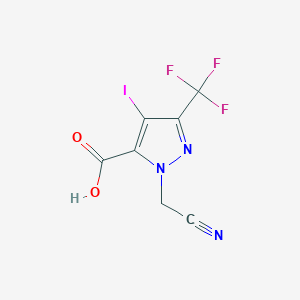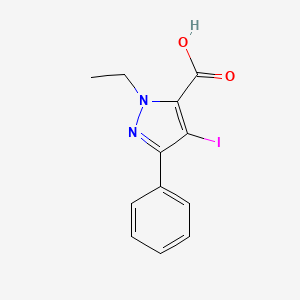
2-(3,5-二环丙基-1H-吡唑-1-基)乙酸
描述
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetic acid (DCPPA) is a cyclopropyl-substituted pyrazole derivative and is a member of the pyrazole family. Pyrazoles are a class of five-membered heterocyclic compounds with a nitrogen atom at the center of the ring. Pyrazoles are used as pharmaceuticals, agrochemicals and in organic synthesis. DCPPA is a versatile compound that has diverse applications in both organic synthesis and scientific research.
科学研究应用
合成和生物活性
2-(3,5-二环丙基-1H-吡唑-1-基)乙酸属于更广泛的吡唑衍生物类,这些衍生物由于其多样的生物活性和合成应用而在科学研究中备受关注。吡唑类化合物,包括2-(3,5-二环丙基-1H-吡唑-1-基)乙酸,通过各种方法合成,包括在微波条件下的反应,这些方法已被证明对于创建各种吡唑衍生物 (Sheetal et al., 2018; A. M. Dar & Shamsuzzaman, 2015) 非常有效。这些方法促进了对吡唑在各个领域的潜力的探索,因为它们的多功能性和合成过程的高效性。
在药物化学中的作用
吡唑核心,包括其乙酸衍生物,在药物化学中起着至关重要的作用,作为开发具有各种生物活性的化合物的支架。吡唑衍生物表现出抗微生物、抗癌、抗炎和其他药理活性,使它们在设计新的治疗剂方面具有价值 (A. Cetin, 2020; M. Shaaban et al., 2012)。吡唑衍生物所关联的广泛生物活性范围凸显了它们在药物发现和开发中的重要性,突显了类似2-(3,5-二环丙基-1H-吡唑-1-基)乙酸这类化合物为新的治疗方案做出贡献的潜力。
在杂环化学中的应用
吡唑衍生物,包括2-(3,5-二环丙基-1H-吡唑-1-基)乙酸,在杂环化学中对于合成各种具有生物活性的化合物至关重要。它们的重要性在于合成复杂杂环和探索其广泛的生物活性,其中包括抗微生物、抗癌和抗炎性质 (A. Baumstark et al., 2013; M. A. Gomaa & H. Ali, 2020)。基于吡唑支架创建多样的杂环系统的能力允许开发具有潜在治疗应用的新化合物,突显了对类似2-(3,5-二环丙基-1H-吡唑-1-基)乙酸这类特定衍生物的研究的重要性。
作用机制
Target of Action
It is known that pyrazole-bearing compounds, which include 2-(3,5-dicyclopropyl-1h-pyrazol-1-yl)acetic acid, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through strong H-bonding interactions .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have a broad impact on various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that pyrazole-bearing compounds can have a broad impact on various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind to cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase, potentially inhibiting their activity
Cellular Effects
The effects of 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect oxidative stress levels within cells, potentially reducing the production of reactive oxygen species and mitigating cellular damage . This compound’s impact on gene expression and metabolic pathways further underscores its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetic acid vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as neuroprotection and reduction of oxidative stress . At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound may influence metabolic flux and alter the levels of specific metabolites, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetic acid is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution within different cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetic acid is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)6-13-10(8-3-4-8)5-9(12-13)7-1-2-7/h5,7-8H,1-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZUXXXEUZOPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















